6-Bromo-2-chloro-3-ethoxybenzaldehyde
Description
6-Bromo-2-chloro-3-ethoxybenzaldehyde (CAS: 15465-92-6, molecular formula: C₉H₈BrClO₂) is a halogenated benzaldehyde derivative with a molecular weight of 265.52 g/mol. It features an aldehyde functional group at position 1, a bromine atom at position 6, a chlorine atom at position 2, and an ethoxy group (-OCH₂CH₃) at position 3 on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to its reactive aldehyde group and electron-withdrawing halogen substituents .
Properties
IUPAC Name |
6-bromo-2-chloro-3-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBLOBMDXDHVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-ethoxybenzaldehyde typically involves the bromination and chlorination of 3-ethoxybenzaldehyde. The process can be summarized as follows:
Bromination: 3-Ethoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-2-chloro-3-ethoxybenzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-ethoxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents (e.g., methanol or dimethyl sulfoxide) under reflux conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehyde derivatives.
Oxidation: 6-Bromo-2-chloro-3-ethoxybenzoic acid.
Reduction: 6-Bromo-2-chloro-3-ethoxybenzyl alcohol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H8BrClO2
- CAS Number : 704898-46-4
- IUPAC Name : 6-bromo-2-chloro-3-ethoxybenzaldehyde
The compound features a bromine atom, a chlorine atom, and an ethoxy group attached to a benzaldehyde moiety. This unique substitution pattern contributes to its distinct reactivity and potential applications.
Organic Synthesis
6-Bromo-2-chloro-3-ethoxybenzaldehyde serves as an intermediate in the synthesis of complex organic molecules. It is employed in the development of pharmaceuticals and agrochemicals, facilitating the construction of heterocyclic compounds and functionalized aromatic systems .
| Reaction Type | Product |
|---|---|
| Oxidation | 6-Bromo-2-chloro-3-ethoxybenzoic acid |
| Reduction | 6-Bromo-2-chloro-3-ethoxybenzyl alcohol |
| Substitution | Various substituted derivatives |
In medicinal chemistry, this compound is under investigation for its potential therapeutic properties, including:
- Anti-inflammatory : It may inhibit pathways associated with inflammation.
- Antimicrobial : Its structure allows for interactions with microbial targets.
- Anticancer : Preliminary studies suggest it could affect cancer cell proliferation .
The biological activity is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes by forming covalent bonds with active site residues .
Biochemical Assays
6-Bromo-2-chloro-3-ethoxybenzaldehyde is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. This application is crucial for understanding metabolic pathways and drug interactions .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound:
- Enzyme Inhibition Studies :
- Therapeutic Investigations :
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-ethoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophilic reagent due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In pharmaceutical research, its mechanism of action would be determined by the molecular targets it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The ethoxy group in the target compound donates electrons via resonance, moderating the electron-withdrawing effects of Br and Cl. In contrast, fluorine in 6-bromo-3-chloro-2-fluorobenzaldehyde intensifies electron withdrawal, making the aldehyde more reactive toward nucleophiles .
- Solubility: Ethoxy and phenoxy groups enhance solubility in organic solvents, but phenoxy derivatives are less compatible with polar solvents due to their hydrophobic aromatic ring .
Functional Group Variations: Aldehyde vs. Boronic Acid
6-Bromo-2-chloro-3-ethoxyphenylboronic acid (CAS: N/A, molecular formula: C₈H₈BBrClO₂) replaces the aldehyde group with a boronic acid (-B(OH)₂) at position 1. This modification enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in constructing biaryl structures prevalent in drug discovery . Unlike the aldehyde, the boronic acid derivative exhibits lower electrophilicity but higher stability under basic conditions.
Biological Activity
6-Bromo-2-chloro-3-ethoxybenzaldehyde is an aromatic aldehyde that has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This compound is primarily utilized as an intermediate in the synthesis of various organic molecules and pharmaceuticals, and it has shown promise in biochemical assays and therapeutic applications.
6-Bromo-2-chloro-3-ethoxybenzaldehyde possesses a molecular formula of C10H10BrClO and a molecular weight of approximately 277.55 g/mol. Its structure includes a bromine atom, a chlorine atom, and an ethoxy group attached to a benzaldehyde moiety, contributing to its unique reactivity profile.
The biological activity of 6-Bromo-2-chloro-3-ethoxybenzaldehyde can be attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde group can undergo various chemical transformations, including oxidation to form carboxylic acids or reduction to alcohols, which may influence its biological effects. Additionally, the halogen substituents can enhance its reactivity towards nucleophiles, potentially leading to enzyme inhibition or modulation of protein interactions .
Antimicrobial Activity
Research indicates that compounds similar to 6-Bromo-2-chloro-3-ethoxybenzaldehyde exhibit significant antimicrobial properties. Studies have shown that halogenated benzaldehydes can inhibit the growth of various bacterial strains and fungi. The presence of bromine and chlorine in the structure may enhance these effects by increasing lipophilicity and facilitating membrane penetration .
Anticancer Potential
Several studies have evaluated the cytotoxic effects of halogenated benzaldehydes on cancer cell lines. For instance, compounds with similar structures have demonstrated antiproliferative activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of oxidative stress and apoptosis in malignant cells while showing lower toxicity towards non-cancerous cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Bromo-2-chloro-3-ethoxybenzaldehyde | MDA-MB-231 | TBD |
| Similar Halogenated Compound | HCT-116 | 15 |
| Similar Halogenated Compound | HeLa | 25 |
Enzyme Inhibition
6-Bromo-2-chloro-3-ethoxybenzaldehyde has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, some studies have suggested that it may act as an inhibitor of monoamine oxidase (MAO), which is relevant for neuroprotective applications .
Case Studies
- Anticancer Studies : A study on halogenated benzaldehydes demonstrated that modifications at the ortho position significantly enhanced cytotoxicity against breast cancer cells. The study reported that compounds with bromine substitutions showed higher potency compared to their non-halogenated counterparts .
- Antimicrobial Efficacy : In another investigation, derivatives similar to 6-Bromo-2-chloro-3-ethoxybenzaldehyde were tested against various bacterial strains, revealing a broad spectrum of activity particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-2-chloro-3-ethoxybenzaldehyde, and how do substituent positions influence reaction efficiency?
- Methodological Answer : The synthesis typically involves bromination/chlorination of a benzaldehyde precursor, followed by ethoxy group introduction. For example, bromine at the 6-position directs electrophilic substitution due to its ortho/para-directing nature, while the chloro group at the 2-position may stabilize intermediates via resonance . Ethoxylation via Williamson ether synthesis under anhydrous conditions (e.g., K₂CO₃ in DMF) is recommended to avoid hydrolysis of the aldehyde group. Reaction efficiency can be monitored via TLC or HPLC, with yields optimized by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 aldehyde:alkylating agent) .
Q. How can researchers characterize the purity and structural integrity of 6-bromo-2-chloro-3-ethoxybenzaldehyde?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (<2% by area normalization).
- Structural Confirmation :
- ¹H/¹³C NMR : Aldehyde proton at δ 10.1–10.3 ppm; ethoxy -OCH₂CH₃ split into quartet (δ 1.3–1.5 ppm) and triplet (δ 3.5–3.7 ppm).
- FT-IR : Aldehyde C=O stretch at ~1700 cm⁻¹; C-Br/C-Cl stretches at 600–800 cm⁻¹ .
- Elemental Analysis : Confirm Br/Cl content via combustion analysis (±0.3% deviation from theoretical values).
Q. What solvent systems are effective for recrystallizing this compound, and how does solubility vary with temperature?
- Methodological Answer : Solubility data from analogous brominated benzaldehydes (e.g., 6-bromo-2-hydroxy-3-methoxybenzaldehyde) suggest:
- Ethanol : 12–15 g/100 mL at 25°C; recrystallizes at 0–4°C.
- DMSO : Highly soluble (>50 g/100 mL), suitable for reaction media but not purification.
- Hexane/EtOAc (1:3) : Effective for gradient crystallization (yield >85%) .
- Table 1 : Solubility of Brominated Benzaldehydes in Common Solvents
| Compound | Ethanol (g/100 mL) | DMSO (g/100 mL) | Hexane/EtOAc (1:3) |
|---|---|---|---|
| 6-Bromo-2-chloro-3-ethoxy | 12–15 | >50 | 8–10 |
| 3-Bromo-4-hydroxy-5-methoxy | 10–12 | 40–45 | 5–7 |
Advanced Research Questions
Q. How do steric and electronic effects of substituents (Br, Cl, OEt) influence regioselective reactions in cross-coupling applications?
- Methodological Answer :
- Steric Effects : The ethoxy group at position 3 creates steric hindrance, limiting coupling at the 4-position.
- Electronic Effects : Bromine (electron-withdrawing) activates the aldehyde for nucleophilic attack, while chlorine enhances electrophilicity at adjacent positions.
- Case Study : Suzuki-Miyaura coupling with phenylboronic acid occurs preferentially at the 6-bromo position (Pd(PPh₃)₄, Na₂CO₃, 80°C), leaving the chloro and ethoxy groups intact. Monitor regioselectivity via LC-MS and DFT calculations to validate electronic profiles .
Q. What computational strategies can predict the compound’s reactivity in catalytic systems (e.g., docking studies for drug discovery)?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and frontier orbitals (HOMO/LUMO). The aldehyde group’s LUMO (-1.8 eV) suggests nucleophilic attack sites.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). The chloro and ethoxy groups exhibit hydrophobic binding (ΔG ≈ -8.2 kcal/mol), while bromine may hinder sterically crowded active sites .
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Validation Protocol :
Compare experimental data with CRC Handbook benchmarks (e.g., δ 10.1–10.3 ppm for aldehyde protons).
Replicate synthesis using deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
Cross-reference with crystallographic data (if available) to confirm bond angles/distances .
- Common Pitfalls : Impurities (e.g., residual DMF) may cause anomalous shifts; purify via column chromatography (SiO₂, hexane/EtOAc) before analysis.
Data Contradiction Analysis
Q. Why do solubility values for brominated benzaldehydes vary across literature, and how should researchers address this?
- Methodological Answer : Discrepancies arise from:
- Purity Gradients : Commercial samples (e.g., >95% vs. >97% purity) impact solubility.
- Temperature Control : Poorly regulated recrystallization temperatures alter saturation points.
- Solution : Standardize protocols using USP-grade solvents and report purity/conditions explicitly. For example, CRC data (Ethanol: 12–15 g/100 mL) should be prioritized over vendor catalogs due to rigorous validation .
Research Applications Table
Table 2 : Key Applications and Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
